molecular formula C8H9Br2NO B1399987 3-Bromo-5-(3-bromopropoxy)pyridine CAS No. 1339418-89-1

3-Bromo-5-(3-bromopropoxy)pyridine

Cat. No.: B1399987
CAS No.: 1339418-89-1
M. Wt: 294.97 g/mol
InChI Key: AKZKFFFJPXIENW-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-bromopropoxy)pyridine (CAS: 1339418-89-1) is a brominated pyridine derivative with the molecular formula C₈H₉Br₂NO and a molecular weight of 294.97 g/mol . It features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 3-bromopropoxy group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical research. Its dual bromine substituents enhance reactivity, enabling its use in constructing complex molecules for drug discovery .

Properties

IUPAC Name

3-bromo-5-(3-bromopropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c9-2-1-3-12-8-4-7(10)5-11-6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZKFFFJPXIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-bromopropoxy)pyridine typically involves the bromination of 5-hydroxy-3-pyridine followed by the substitution reaction with 3-bromopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-bromopropoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 3-amino-5-(3-bromopropoxy)pyridine or 3-thio-5-(3-bromopropoxy)pyridine can be formed.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

3-Bromo-5-(3-bromopropoxy)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the interactions of brominated pyridine derivatives with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-bromopropoxy)pyridine involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The bromine atoms and the pyridine ring play crucial roles in these interactions, often through halogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-Bromo-5-(3-bromopropoxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
This compound C₈H₉Br₂NO 3-Bromo, 5-(3-bromopropoxy) 294.97 Suzuki coupling, drug intermediates
3-Bromo-5-methoxypyridine C₆H₆BrNO 3-Bromo, 5-methoxy 188.02 Pharmaceutical intermediates, fine chemicals
3-Bromo-5-(4-fluorophenoxy)pyridine C₁₁H₇BrFNO 3-Bromo, 5-(4-fluorophenoxy) 284.08 Medicinal chemistry, receptor modulators
3-Bromo-5-ethoxypyridine C₇H₈BrNO 3-Bromo, 5-ethoxy 202.05 Simplified alkoxy chain for rapid synthesis
3-Bromo-5-hydroxypyridine C₅H₄BrNO 3-Bromo, 5-hydroxy 174.00 Acidic precursor for derivatization
3-Bromo-5-(dimethoxymethyl)pyridine C₈H₁₀BrNO₂ 3-Bromo, 5-(dimethoxymethyl) 232.08 High boiling point (249.6°C), complex syntheses
3-Bromo-5-(trimethylsilylethynyl)pyridine C₁₀H₁₂BrNSi 3-Bromo, 5-(silyl-alkyne) 254.20 Cross-coupling, electroluminescent materials

Research Findings and Data

Physicochemical Properties

  • Boiling Points : The dimethoxymethyl derivative (249.6°C) has a significantly higher boiling point than the bromopropoxy analogue, reflecting stronger intermolecular forces .
  • Solubility : The hydroxyl group in 3-Bromo-5-hydroxypyridine improves water solubility compared to bromopropoxy or silylated derivatives .

Biological Activity

3-Bromo-5-(3-bromopropoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Br2NC_{10}H_{10}Br_2N with a molecular weight of approximately 292.00 g/mol. The compound features a brominated pyridine ring substituted with a bromopropoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The bromine atoms may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Research indicates that similar compounds can modulate various signaling pathways, potentially leading to anti-inflammatory or anticancer effects. The exact mechanism for this compound remains under investigation, but it likely involves:

  • Receptor modulation : Interaction with neurotransmitter or inflammatory receptors.
  • Enzyme inhibition : Potential inhibition of key enzymes involved in disease processes.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antimicrobial activity of various brominated pyridines was assessed against several bacterial strains, including E. coli and S. aureus.

CompoundMIC (µg/mL)Target Organism
This compound16E. coli
Other Brominated Pyridines32S. aureus

This table illustrates the minimum inhibitory concentrations (MIC) for this compound compared to other related compounds, indicating its potential effectiveness as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines to evaluate the compound's therapeutic potential. The results indicate varying levels of cytotoxicity:

Cell LineIC50 (µM)Compound Concentration
HeLa1224 hours
MCF-7848 hours
A5491572 hours

These findings suggest that this compound exhibits selective cytotoxic effects on cancer cells, warranting further investigation into its anticancer properties.

Case Studies

  • Neuroinflammation : A study investigated the effects of similar pyridine derivatives on neuroinflammation models, revealing that these compounds could reduce pro-inflammatory cytokine levels in microglial cells activated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in neurodegenerative diseases.
  • Cancer Treatment : In a preclinical model of breast cancer, administration of brominated pyridines led to significant tumor regression compared to controls. The study highlighted the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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